REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[N:15]=[C:14]([CH3:19])[C:13]=1[CH2:20][OH:21].C(N(CC)CC)C>C(Cl)Cl>[Cl:11][C:12]1[C:13]([CH:20]=[O:21])=[C:14]([CH3:19])[N:15]=[C:16]([Cl:18])[CH:17]=1
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Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC(=C1)Cl)C)CO
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
6.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
59.9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with sat. sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1C=O)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |